(5Z)-2-(4-bromoanilino)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
2-[(4-bromophenyl)imino]-5-(3,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-[(4-bromophenyl)imino]-5-(3,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 4-bromoaniline with 3,4-dihydroxybenzaldehyde in the presence of a thiazolidine-4-one derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction .
Chemical Reactions Analysis
2-[(4-bromophenyl)imino]-5-(3,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antioxidant activities, making it a candidate for further biological studies.
Medicine: Research has shown that derivatives of this compound may have anticancer and anti-inflammatory properties, which could be explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)imino]-5-(3,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, its antioxidant activity may be due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
2-[(4-bromophenyl)imino]-5-(3,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one can be compared with other similar compounds, such as:
2-[(4-chlorophenyl)imino]-5-(3,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
2-[(4-methylphenyl)imino]-5-(3,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one: The presence of a methyl group instead of a bromine atom can lead to differences in the compound’s properties and applications.
Properties
Molecular Formula |
C16H11BrN2O3S |
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Molecular Weight |
391.2 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11BrN2O3S/c17-10-2-4-11(5-3-10)18-16-19-15(22)14(23-16)8-9-1-6-12(20)13(21)7-9/h1-8,20-21H,(H,18,19,22)/b14-8- |
InChI Key |
AZPDGIOSNYXJHE-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)O)O)/S2)Br |
Canonical SMILES |
C1=CC(=CC=C1N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)O)S2)Br |
Origin of Product |
United States |
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